Cas no 1326835-10-2 (5-[(2-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one)

5-[(2-Chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core with substituted phenyl groups. Its structural complexity, including the 2-chlorobenzyl and 3,4-dimethoxyphenyl moieties, suggests potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecule development. The presence of electron-donating methoxy groups and an electrophilic chlorophenyl substituent may enhance binding affinity in target interactions. This compound is of interest for research applications, such as kinase inhibition or CNS-targeted drug discovery, due to its fused heterocyclic framework and modifiable functional groups. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in pharmaceutical exploration.
5-[(2-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one structure
1326835-10-2 structure
Product Name:5-[(2-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
CAS No:1326835-10-2
MF:C21H18ClN3O3
MW:395.838923931122
CID:5344905
Update Time:2025-08-03

5-[(2-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one Chemical and Physical Properties

Names and Identifiers

    • 5-[(2-Chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
    • 5-[(2-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
    • Inchi: 1S/C21H18ClN3O3/c1-27-19-8-7-14(11-20(19)28-2)17-12-18-21(26)24(9-10-25(18)23-17)13-15-5-3-4-6-16(15)22/h3-12H,13H2,1-2H3
    • InChI Key: LGIHSWHQAIXLOV-UHFFFAOYSA-N
    • SMILES: C12=CC(C3=CC=C(OC)C(OC)=C3)=NN1C=CN(CC1=CC=CC=C1Cl)C2=O

Computed Properties

  • Exact Mass: 395.104
  • Monoisotopic Mass: 395.104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 589
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.6A^2

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 518.9±50.0 °C(Predicted)
  • pka: -1.76±0.20(Predicted)

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Additional information on 5-[(2-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

5-[(2-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

The compound 5-[(2-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, with CAS No. 1326835-10-2, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a pyrazolo[1,5-a]pyrazinone core and two distinct aromatic substituents: a 2-chlorophenylmethyl group and a 3,4-dimethoxyphenyl group. These substituents contribute to its intriguing electronic properties and potential biological activity.

Recent studies have highlighted the importance of pyrazolo[1,5-a]pyrazinone derivatives in drug discovery. The presence of the 3,4-dimethoxyphenyl group in this compound is particularly notable due to its ability to modulate the electronic environment of the molecule. Methoxy groups are known to act as electron-donating groups, which can enhance the solubility and bioavailability of the compound. This feature makes it a promising candidate for further exploration in pharmacological applications.

The 2-chlorophenylmethyl substituent adds another layer of complexity to this molecule's structure. Chlorine atoms are known to introduce steric hindrance and electronic effects that can influence the molecule's interactions with biological targets. Recent research has demonstrated that such chlorinated aromatic systems can exhibit selective binding affinity towards certain protein targets, making them valuable in the design of novel therapeutic agents.

From a synthetic standpoint, the preparation of this compound involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. The synthesis pathway has been optimized in recent years to improve yield and purity, making it more accessible for research purposes.

One of the most exciting aspects of this compound is its potential application in the development of advanced materials. Pyrazolo[1,5-a]pyrazinone derivatives have been shown to exhibit interesting optical and electronic properties that could be harnessed in organic electronics and photonics. Researchers are currently exploring how the specific substituents on this molecule influence its photophysical properties.

In conclusion, 5-[(2-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (CAS No. 1326835-10-2) represents a fascinating example of how structural diversity can lead to versatile functional properties. Its unique combination of substituents positions it as a valuable tool for advancing both medicinal chemistry and materials science research.

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